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molecular formula C14H27NO B1587311 1-Octylazepan-2-one CAS No. 59227-88-2

1-Octylazepan-2-one

Cat. No. B1587311
M. Wt: 225.37 g/mol
InChI Key: VKAMZEDHHWTTNZ-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 5, heating 17.5 g (0.153 M) of 6-hexanolactone and 22 g (0.17 M) of 1-aminooctane at 180° for 29 hr. gave 8.8 g (27%) of product; b.p. 155°-160°/0.5 mm.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[CH2:10]([N:9]1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1=[O:7])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
22 g
Type
reactant
Smiles
NCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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